molecular formula C8H5Cl2N3O2 B3065553 4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione CAS No. 52039-88-0

4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione

Cat. No. B3065553
CAS RN: 52039-88-0
M. Wt: 246.05 g/mol
InChI Key: HCQSIVSKXQMCIF-UHFFFAOYSA-N
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Description

The compound “4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione” is a complex organic compound. The “3,5-Dichlorophenyl” part suggests that it contains a phenyl (benzene) ring with two chlorine atoms attached at the 3rd and 5th positions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds often involve complex organic synthesis procedures .

Scientific Research Applications

Microwave-Assisted Polymer Synthesis

4-(4'-Aminophenyl)-1,2,4-triazolidine-3,5-dione, a related compound, has been used in the microwave-assisted synthesis of novel polyureas. These polyureas, characterized by IR, 1H-NMR, and thermogravimetric analysis, demonstrated potential in materials science due to their rapid synthesis and unique physical properties (Mallakpour & Rafiee, 2004).

Polymer Synthesis with Antimicrobial Applications

Another study explored the polymerization of 4-(4′-N-1,8-naphthalimidophenyl)-1,2,4-triazolidine-3,5-dione, a derivative, with diisocyanates under microwave irradiation. These novel polyureas displayed antimicrobial properties, indicating potential in the development of new materials with health applications (Mallakpour & Rafiee, 2003).

In Vitro Antimicrobial and Antioxidant Activities

4-Substituted-1,2,4-triazolidine-3,5-dione derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities. This study underscores the compound's potential in developing new antimicrobial and antioxidant agents (Adibi et al., 2012).

Oxidation Reactions in Organic Chemistry

4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione, a related compound, has been used as an effective oxidizing agent for transforming pyrazolines to pyrazoles. This demonstrates the compound's utility in organic synthesis and chemical transformations (Zolfigol et al., 2006).

Photoactive Polyamide Synthesis

Research on 4-(4-dimethylaminophenyl)-1,2,4-triazolidine-3,5-dione focused on its reaction with different diisocyanates to form novel aliphatic polyamides. These polyamides exhibited potential for applications in photoactive materials (Mallakpour & Rafiee, 2007).

Photocatalytic Degradation in Water Treatment

The degradation mechanism of triazolidine derivatives, including 1,2,4-triazolidine-3,5-dione, was studied in the context of TiO2 photocatalysis. This research is relevant to environmental science, particularly in understanding the degradation of pollutants in water (Guillard et al., 2002).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s important to note that the mechanism of action would depend on the specific application of the compound .

Safety and Hazards

While specific safety data for this compound is not available, handling of similar compounds requires appropriate safety measures, including use of personal protective equipment and proper ventilation .

properties

IUPAC Name

4-(3,5-dichlorophenyl)-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O2/c9-4-1-5(10)3-6(2-4)13-7(14)11-12-8(13)15/h1-3H,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQSIVSKXQMCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N2C(=O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595949
Record name 4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione

CAS RN

52039-88-0
Record name 4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52039-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4-(3,5-dichlorophenyl)-1-(methoxycarbonyl)semicarbazide (30.3 g, 109 mmol) (Preparation 2) in KOH (54.5 ml, 4M) was heated under reflux for 1 h. After cooling to RT, the insoluble material was discarded and the filtrate acidified to pH 1-2. The precipitate was filtered, washed with water and pentane, and oven dried to yield the above compound as a white solid (27 g, mp=260° C.). 1H NMR (DMSO-d6): 10.80 (2H, s), 7.66 (3H, m).
Name
4-(3,5-dichlorophenyl)-1-(methoxycarbonyl)semicarbazide
Quantity
30.3 g
Type
reactant
Reaction Step One
Name
Quantity
54.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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